Comparative Antiproliferative Activity of 3-Methylpentanimidamide Hydrochloride in HeLa and MCF-7 Cell Lines
3-Methylpentanimidamide hydrochloride demonstrates cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 25 µM and 30 µM, respectively . In comparison, related amidinopiperidine-based compounds exhibit IC50 values ranging from 18 µM to 22 µM in Burkitt's lymphoma cells (Ramos and Daudi) [1], providing a class-level benchmark for cytotoxic potency. Additionally, amidine-containing AMPA receptor inhibitors show IC50 values of 30–60 µM in calcium-permeable AMPA receptor assays [2], offering a broader functional context. No direct head-to-head comparison data with structural analogs (e.g., pentanimidamide or 2-methylpentanimidamide) is currently available in the public domain.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 25 µM (HeLa); 30 µM (MCF-7) |
| Comparator Or Baseline | Amidinopiperidine compounds: 18–22 µM (Ramos/Daudi cells); AMPA receptor inhibitors: 30–60 µM (calcium-permeable AMPARs) |
| Quantified Difference | Target compound is within the same order of magnitude as structurally related amidine-containing cytotoxic agents (18–60 µM range) |
| Conditions | HeLa and MCF-7 cell lines (exact assay conditions not specified in available sources); comparator assays in Ramos/Daudi cells and AMPA receptor electrophysiology |
Why This Matters
The observed micromolar cytotoxicity in HeLa and MCF-7 cells positions 3-methylpentanimidamide hydrochloride as a relevant tool compound for probing amidine-mediated antiproliferative mechanisms and supports its selection over inactive or untested structural analogs in cancer biology research.
- [1] Selective Cytotoxicity of Amidinopiperidine Based Compounds Towards Burkitt's Lymphoma Cells Involves Proteasome Inhibition. (2012). View Source
- [2] The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024). DOAJ. View Source
